molecular formula C14H20N2O5S B2386871 N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-40-6

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

Katalognummer B2386871
CAS-Nummer: 899980-40-6
Molekulargewicht: 328.38
InChI-Schlüssel: ZUQIAVIJGWCSRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide may disrupt these physiological processes, leading to various biochemical and physiological effects (Supuran, 2016).
Biochemical and Physiological Effects
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. In vivo studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has antitumor activity and can inhibit the growth of cancer cells. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory and analgesic effects (Ganguly et al., 2015; Supuran, 2016).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity for carbonic anhydrase inhibition. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to be more potent and selective than other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo (Ganguly et al., 2015).

Zukünftige Richtungen

For the study of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide include the development of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide-based drugs, the synthesis of novel polymers and materials, and further studies on its mechanism of action and potential applications in catalysis.

Synthesemethoden

The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylamine to form the corresponding tert-butyl ester. The tert-butyl ester is then reacted with chlorosulfonic acid to form the corresponding sulfonic acid chloride. The sulfonic acid chloride is then reacted with ethylenediamine to form the corresponding sulfonamide. The final product, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, is obtained by reacting the sulfonamide with acetic anhydride (Ganguly et al., 2015).

Wissenschaftliche Forschungsanwendungen

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential use in the synthesis of novel polymers and materials. In catalysis, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential catalyst for various chemical reactions (Ganguly et al., 2015).

Eigenschaften

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIAVIJGWCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.